2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine
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Overview
Description
2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine typically involves the reaction of thiazole derivatives with appropriate reagents. One common method includes the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various thiazole derivatives with different functional groups .
Scientific Research Applications
2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the production of materials such as dyes, pigments, and sensors.
Mechanism of Action
The mechanism of action of 2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- **2-(2-(Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine
- **2-(2-(2-Chlorophenyl)thiazol-4-yl)ethan-1-amine hydrochloride
Uniqueness
What sets 2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine apart from similar compounds is its unique methoxymethyl group, which can influence its reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H12N2OS |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethanamine |
InChI |
InChI=1S/C7H12N2OS/c1-10-4-7-9-6(2-3-8)5-11-7/h5H,2-4,8H2,1H3 |
InChI Key |
STIDTJSTNIVKIR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=CS1)CCN |
Origin of Product |
United States |
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